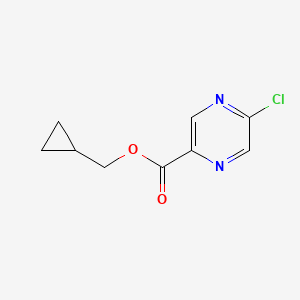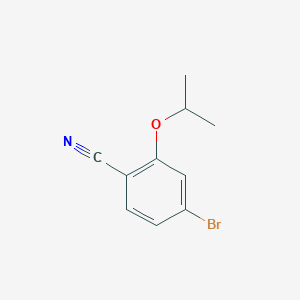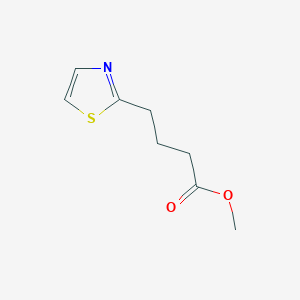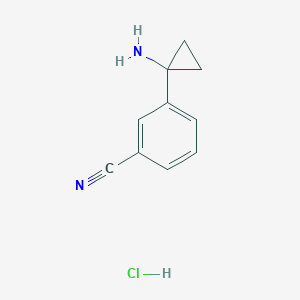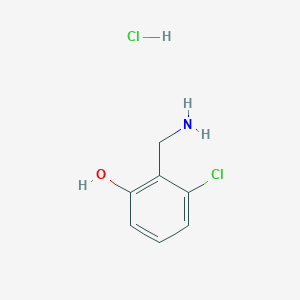![molecular formula C9H18ClN B1381683 6-Aza-spiro[4.5]decane hydrochloride CAS No. 1888784-60-8](/img/structure/B1381683.png)
6-Aza-spiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aza-spiro[45]decane hydrochloride is a chemical compound with the molecular formula C9H18ClN It features a spirocyclic structure, which is characterized by two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aza-spiro[4.5]decane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base, followed by conversion to the hydrochloride salt . The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, and the product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Aza-spiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Aza-spiro[4.5]decane hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound features an oxygen atom in the spirocyclic structure and has similar synthetic routes and applications.
6-Aza-spiro[4.5]decan-9-one hydrochloride: This derivative includes a ketone functional group and is used in similar research applications.
Uniqueness
6-Aza-spiro[45]decane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHAMYSKXHWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
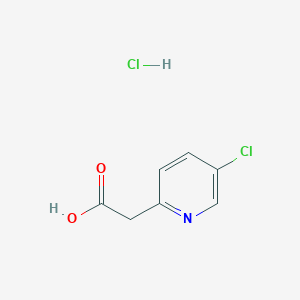
![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)
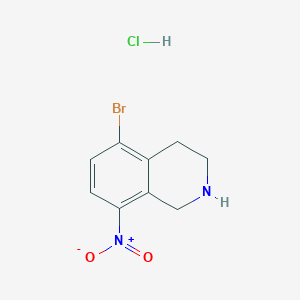
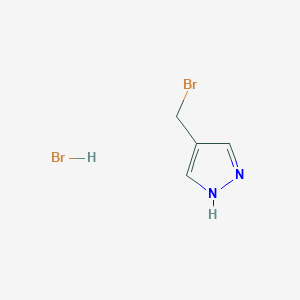
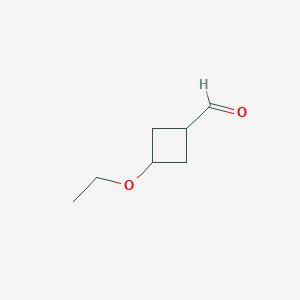
![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
![N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381612.png)
